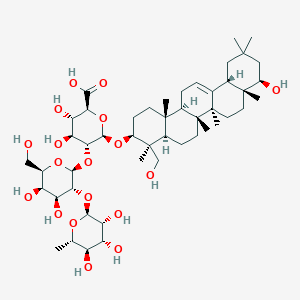
3-Hydroxydiosmin
Vue d'ensemble
Description
3-Hydroxydiosmin is a flavone glycoside derived from hesperidin, a flavanone abundantly found in citrus fruits . It is used for the improvement of capillary fragility or venous insufficiency, including chronic venous insufficiency (CVI) and hemorrhoids . It is also known by other chemical names such as 3’,5,7-trihydroxy-4’-methoxyflavone 7-rhamnoglucoside, 3’,5,7-trihydroxy-4’-methoxyflavone-7-rutinoside, diosmetin 7-neohesperidoside, and diosmetin 7-O-rutinoside .
Synthesis Analysis
Diosmin, from which 3-Hydroxydiosmin is derived, is a flavone glycoside belonging to the class of flavonoids, secondary metabolites present in a huge number in plants and vegetables . Its biosynthesis in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch .Molecular Structure Analysis
The molecular structure of 3-Hydroxydiosmin is characterized by a three-ringed flavonoid structure with hydroxyl groups attached to a sugar molecule . The IUPAC name of 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychro-en-4-one .Applications De Recherche Scientifique
Biotechnological Production
3-Hydroxypropionaldehyde (3-HPA), closely related to 3-Hydroxydiosmin, has applications in biotechnological production. It's used in food preservation and as a precursor for chemicals like acrolein, acrylic acid, and 1,3-propanediol, crucial for polymer production. Biotechnological production from renewable resources is explored for both food use and bulk chemical production (Vollenweider & Lacroix, 2004).
Metabolic Engineering
Studies on metabolic engineering reveal the potential of microbes like Klebsiella pneumoniae and Escherichia coli in producing 3-Hydroxypropionic acid (3-HP), which is significant in bioplastic manufacturing. Genetic modifications in these microbes direct glycerol metabolism towards 3-HP biosynthesis (Ashok et al., 2013); (Kim et al., 2014).
Industrial Applications
3-HP is a platform chemical with various industrial applications. It serves as a precursor for several compounds like acrylic acid, methyl acrylate, and acrylamide. Metabolic engineering and genetically engineered microorganisms are utilized to optimize its production from substrates like glucose or glycerol (Vidra & Németh, 2017).
Bio-based Production
The bio-based production of 3-HP involves microbial fermentation and chemical synthetic routes. The chemical synthetic route is seen as more competitive due to its efficiency and potential for large-scale production (Lang Chun-yan, 2012).
Enhanced Glycerol Metabolism
Research on Escherichia coli shows that optimizing the glycerol metabolism can significantly enhance the production of 3-HP, which is a renewable-based platform chemical with wide applications in the chemical industry (Jung et al., 2014).
High-Performance Strains for 3-HP Production
Halomonas bluephagenesis has been identified as a high-performance strain for the production of 3-HP and its copolymers, highlighting its potential as a chassis for competitive bioproduction of various chemicals (Jiang et al., 2021).
Gene Expression Systems
Gene expression systems controlled by 3-HP have been identified in microorganisms, providing a tool for optimizing pathways of 3-HP production and excretion. This has implications for the control of gene expression levels in response to 3-HP (Zhou et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-18(31)21(34)24(37)27(41-9)40-8-16-19(32)22(35)25(38)28(44-16)42-11-6-13(30)17-15(7-11)43-26(23(36)20(17)33)10-3-4-14(39-2)12(29)5-10/h3-7,9,16,18-19,21-22,24-25,27-32,34-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,25+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZXFFXOKZSIMV-NNFRCGBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydiosmin | |
CAS RN |
14265-53-3 | |
| Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14265-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















